6-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a piperazine moiety, which is further substituted with a pyrimidine ring. The presence of tert-butyl and ethyl groups on the pyrimidine ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
6-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups on the pyrimidine ring, along with the piperazine and pyridine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H26N6 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-[4-(2-tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H26N6/c1-5-16-12-18(24-19(23-16)20(2,3)4)26-10-8-25(9-11-26)17-7-6-15(13-21)14-22-17/h6-7,12,14H,5,8-11H2,1-4H3 |
InChI Key |
UDTULLCJECBXHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
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